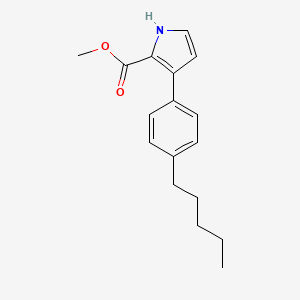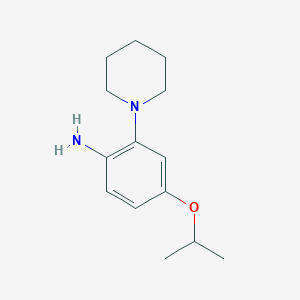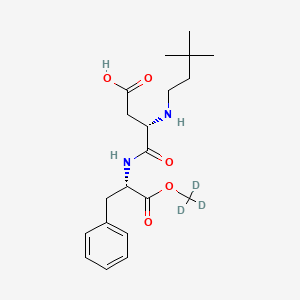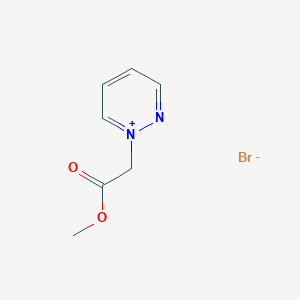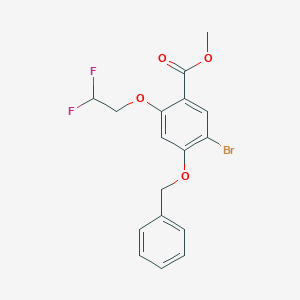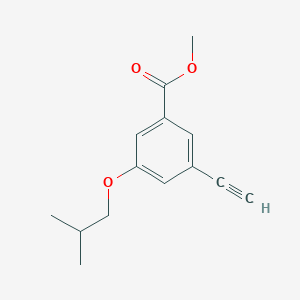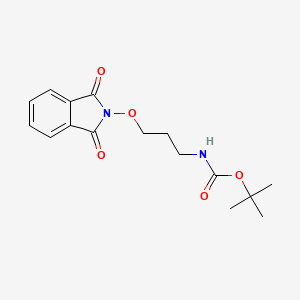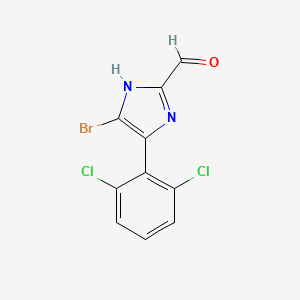
5-Bromo-4-(2,6-dichlorophenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022680 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022680 involves several steps, starting with the preparation of the basic building blocks. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the scale of production.
Industrial Production Methods: Industrial production of MFCD33022680 involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022680 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and yield the major products.
Major Products Formed: The major products formed from the reactions of MFCD33022680 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.
Aplicaciones Científicas De Investigación
MFCD33022680 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, MFCD33022680 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD33022680 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD33022680 include those with comparable functional groups and reactivity. These compounds may share similar chemical properties and applications but can differ in their specific effects and uses.
Uniqueness: MFCD33022680 is unique due to its specific combination of functional groups and reactivity, which allows it to participate in a wide range of chemical reactions and applications. This uniqueness makes it a valuable compound in both research and industrial settings.
Conclusion
MFCD33022680 is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Whether used in chemical synthesis, biological studies, or industrial production, MFCD33022680 continues to be a compound of great interest and utility.
Propiedades
Fórmula molecular |
C10H5BrCl2N2O |
|---|---|
Peso molecular |
319.97 g/mol |
Nombre IUPAC |
5-bromo-4-(2,6-dichlorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15) |
Clave InChI |
IHDUXBMHORFLDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(NC(=N2)C=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


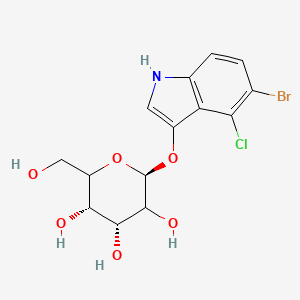
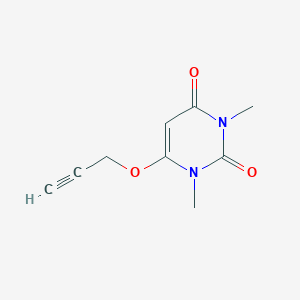
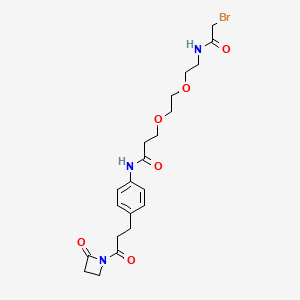
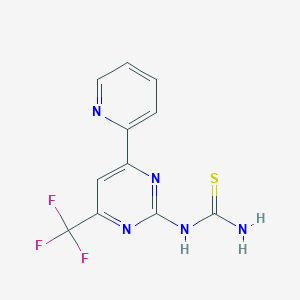
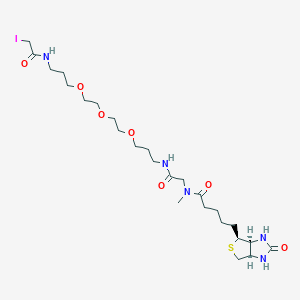
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

